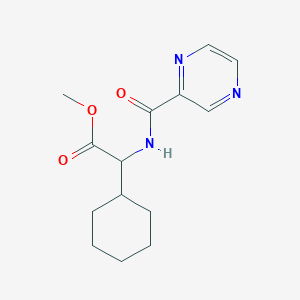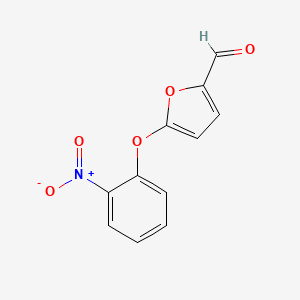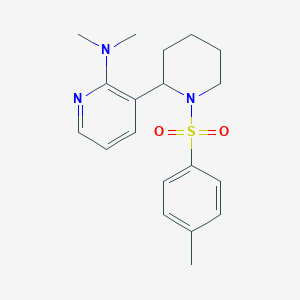
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-cyclohexyl-2-(pyrazin-5-carboxamido)acetat ist eine chemische Verbindung mit der Summenformel C14H19N3O3. Sie ist bekannt für ihre einzigartige Struktur, die eine Cyclohexylgruppe und einen Pyrazinring beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-cyclohexyl-2-(pyrazin-5-carboxamido)acetat beinhaltet typischerweise die Reaktion von Cyclohexylamin mit Pyrazin-5-carbonsäure, gefolgt von einer Veresterung mit Methanol. Die Reaktionsbedingungen beinhalten oft die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von Methyl-2-cyclohexyl-2-(pyrazin-5-carboxamido)acetat große Batchreaktoren umfassen, in denen die Reaktanten unter kontrollierten Temperatur- und Druckbedingungen kombiniert werden. Die Verwendung von Katalysatoren und Lösungsmitteln kann die Ausbeute und Reinheit des Endprodukts optimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-2-cyclohexyl-2-(pyrazin-5-carboxamido)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder andere Nucleophile können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise Carbonsäuren ergeben, während Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
Methyl-2-cyclohexyl-2-(pyrazin-5-carboxamido)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition oder Rezeptorbindung befassen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Reagenz in verschiedenen industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-cyclohexyl-2-(pyrazin-5-carboxamido)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyrazinring kann an π-π-Stapelwechselwirkungen teilnehmen, während die Estergruppe hydrolysiert werden kann, um aktive Metaboliten freizusetzen. Diese Wechselwirkungen können biologische Signalwege modulieren und verschiedene Wirkungen ausüben.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-cyclohexyl-2-(pyrazin-2-carboxamido)acetat
- 5-Methyl-2-pyrazincarbonsäure
Einzigartigkeit
Methyl-2-cyclohexyl-2-(pyrazin-5-carboxamido)acetat ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. die Position des Pyrazinrings und der Cyclohexylgruppe. Diese Strukturelemente tragen zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, wodurch es für verschiedene Anwendungen wertvoll wird.
Eigenschaften
IUPAC Name |
methyl 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-14(19)12(10-5-3-2-4-6-10)17-13(18)11-9-15-7-8-16-11/h7-10,12H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZJSLKUNTWKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)





![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)


